Cas no 96-73-1 (2-Chloro-5-nitrobenzenesulfonic acid)

2-Chloro-5-nitrobenzenesulfonic acid structure
96-73-1 structure
2-Chloro-5-nitrobenzenesulfonic acid
96-73-1
C6H4ClNO5S
237.617659568787
MFCD00065336
34872
7310

2-Chloro-5-nitrobenzenesulfonic acid Properties

Names and Identifiers

    • 2-Chloro-5-nitrobenzenesulfonic acid
    • 2-Chloro-5-nitrobenzenesulfonic Acid Discontinued. Please see C373875.
    • 2-Chloro-5-nitro-benzenesulfonic Acid
    • 2-Chloro-5-nitrobenzenesulfonic Acid Discontinued. Please see C373875.
    • 3-Sulfo-4-chloronitrobenzene
    • 4-chloro-3-sulphonitrobenzene
    • 4-nitrochloro benzene-2-sulphonic acid
    • 5-nitro-2-chlorobenzenesulfonic acid
    • 6-chloro-3-nitrobenzenesulfonic acid
    • Benzenesulfonic acid,2-chloro-5-nitro
    • p-Nitrochlorobenzene-o-sulfonic acid
    • 2-chloro-5-nitrobenzenesulphonic acid
    • 2-Chloro-5-nitrobenzenesulfonic acid (ACI)
    • 1-Chloro-4-nitrobenzene-2-sulfonic acid
    • 4-Chloro-1-nitro-3-sulfobenzene
    • 4-Nitro-1-chlorobenzene-2-sulfonic acid
    • 4-Nitro-2-sulfochlorobenzene
    • NSC 5375
    • Benzenesulfonic acid, 2chloro5nitro
    • MFCD00065336
    • 96-73-1
    • NS00005216
    • AI3-08898
    • Benzenesulfonic acid, 2-chloro-5-nitro-
    • DTXSID3059137
    • 4-Nitrochlorobenzene-2-sulfonic acid
    • 2-CHLORO-5-NITROBENZENE SULFONIC ACID
    • NSC-5375
    • AKOS016004590
    • p-Nitrochlorbenzol-o-sulfosaure
    • 2-Chloro-5-nitrobenzenesulphonic acid
    • NSC5375
    • Discontinued. Please see C373875
    • CS-0335834
    • 2-CHLORO-5-NITROBENZENESULFONICACID
    • 2Chloro5nitrobenzenesulphonic acid
    • DTXCID4048987
    • SCHEMBL390493
    • 2-chloro-5-nitro-benzenesulfonic acid
    • 2--Chloro-5-nitro benzene sulphonic acid
    • E70395
    • EINECS 202-528-9
    • W-100134
    • 2-chloro-5-nitro-Benzenesulfonic acid
    • +Expand
    • MFCD00065336
    • GNTARUIZNIWBCN-UHFFFAOYSA-N
    • 1S/C6H4ClNO5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,(H,11,12,13)
    • [O-][N+](C1C=C(S(O)(=O)=O)C(Cl)=CC=1)=O

Computed Properties

  • 236.949871g/mol
  • 0
  • 1.1
  • 1
  • 5
  • 1
  • 236.949871g/mol
  • 236.949871g/mol
  • 109Ų
  • 14
  • 318
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 3.09890
  • 108.57000
  • 1.6000 (estimate)
  • °Cat760mmHg
  • >300°C
  • °C
  • Yellowish brown solid
  • 1.651 (estimate)

2-Chloro-5-nitrobenzenesulfonic acid Security Information

2-Chloro-5-nitrobenzenesulfonic acid Customs Data

  • 2904909090
  • China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Chloro-5-nitrobenzenesulfonic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006PFT-100mg
2-Chloro-5-nitrobenzenesulfonic acid
96-73-1 97%
100mg
$90.00 2024-04-19
A2B Chem LLC
AD12105-100mg
2-Chloro-5-nitrobenzenesulfonic acid
96-73-1 97%
100mg
$73.00 2024-05-20
Aaron
AR006PO5-25g
2-Chloro-5-nitrobenzenesulfonic acid
96-73-1 95%
25g
$126.00 2024-07-18
abcr
AB505543-100 mg
2-Chloro-5-nitrobenzenesulfonic acid; .
96-73-1
100mg
€285.40 2023-06-15
Alichem
A019089337-100g
2-Chloro-5-nitrobenzenesulfonic acid
96-73-1 95%
100g
$449.00 2023-08-31
Ambeed
A460140-25g
2-Chloro-5-nitrobenzenesulfonic acid
96-73-1 98%
25g
$142.0 2024-07-18
eNovation Chemicals LLC
D769914-500g
2-Chloro-5-nitrobenzenesulfonic acid
96-73-1 75%
500g
$250 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1406504-25g
2-Chloro-5-nitrobenzenesulfonic acid
96-73-1 95+%
25g
¥1116 2023-04-12

2-Chloro-5-nitrobenzenesulfonic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfur trioxide ;  50 °C; 6 h, 110 - 115 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  115 °C → 50 °C
Reference
Technological improvements for synthesizing 4,4'-diaminodiphenylamine-2-sulfonic acid
Hu, Zhangyun, Ranliao Gongye, 2002, 39(4), 32-34

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Fuming sulfuric acid ;  0 °C → 110 °C; overnight, 110 °C; 110 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ;  5 °C
Reference
Development of benzenesulfonamide derivatives as potent glutathione transferase omega-1 inhibitors
Xie, Yiyue; Tummala, Padmaja ; Oakley, Aaron J.; Deora, Girdhar Singh ; Nakano, Yuji; et al, Journal of Medicinal Chemistry, 2020, 63(6), 2894-2914

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Fuming sulfuric acid ;  6 h, 110 - 115 °C; cooled
1.2 Reagents: Sodium chloride Solvents: Water ;  0.5 h, 5 - 10 °C
Reference
Synthesis and evaluation of novel monosubstituted sulfonylurea derivatives as antituberculosis agents
Pan, Li; Jiang, Ying; Liu, Zhen; Liu, Xing-Hai; Liu, Zhuo; et al, European Journal of Medicinal Chemistry, 2012, 50, 18-26

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  16 h, rt → 120 °C
Reference
Preparation of N-hydroxyamides omega-substituted with tricyclic groups as histone deacetylase inhibitors, their preparation and use in pharmaceutical formulations
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  18 h, rt → 120 °C
Reference
Thromboxane receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  18 h, 120 °C
Reference
Preparation of substituted phenylsulfonylurea compounds as thromboxane receptor binding agents useful for treating proliferative disorders and viral infections
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfur trioxide ,  Ammonium sulfate
1.2 Reagents: Water
Reference
Sulfonation of 2-chloronitrobenzene, 4-chloronitrobenzene, and 2-methylnitrobenzene
, Federal Republic of Germany, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Preparation of sulfonic acids by sulfonation of hydrocarbons with sulfur trioxide
, Japan, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation of 2-chloro-5-nitro- and 4-chloro-3-nitrobenzenesulfonyl chloride
, European Patent Organization, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Sulfonation of substituted nitrobenzenes
, France, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
4-Morpholinoaniline-3-sulfonamides
, Japan, , ,

2-Chloro-5-nitrobenzenesulfonic acid Preparation Products

2-Chloro-5-nitrobenzenesulfonic acid Suppliers

Hubei XinHongli Chemical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:96-73-1)
ZHU YU WEI
15172537016
1018283355@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:96-73-1)
TANG SI LEI
15026964105
2881489226@qq.com

2-Chloro-5-nitrobenzenesulfonic acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96-73-1)2-Chloro-5-nitrobenzenesulfonic acid
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